N-(4-phenylpiperazine-1-carbothioyl)adamantane-1-carboxamide
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Overview
Description
N-(4-phenylpiperazine-1-carbothioyl)adamantane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes an adamantane core and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylpiperazine-1-carbothioyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 4-phenylpiperazine-1-carbothioyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylpiperazine-1-carbothioyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-phenylpiperazine-1-carbothioyl)adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-phenylpiperazine-1-carbothioyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to cross biological membranes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenylpiperazine-1-carbothioyl)-3-furamide
- N-phenyl-N-(4-phenylpiperazine-1-carbothioyl)thiophene-2-carboxamide
Uniqueness
N-(4-phenylpiperazine-1-carbothioyl)adamantane-1-carboxamide stands out due to its adamantane core, which imparts unique physicochemical properties such as enhanced stability and membrane permeability. This makes it particularly valuable in applications where these properties are crucial.
Properties
Molecular Formula |
C22H29N3OS |
---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
N-(4-phenylpiperazine-1-carbothioyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C22H29N3OS/c26-20(22-13-16-10-17(14-22)12-18(11-16)15-22)23-21(27)25-8-6-24(7-9-25)19-4-2-1-3-5-19/h1-5,16-18H,6-15H2,(H,23,26,27) |
InChI Key |
BGCNPZUANPYYBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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